2,6-Dimethylmorpholine hydrochloride
Overview
Description
Synthesis Analysis
2,6-Dimethylmorpholine is a versatile intermediate and mainly used in the synthesis of pharmaceutical ingredients . It serves mainly as a building block for pharmaceutical ingredients .Molecular Structure Analysis
The molecular formula of 2,6-Dimethylmorpholine hydrochloride is C6H14ClNO . Its molecular weight is 151.63 g/mol . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2,6-Dimethylmorpholine hydrochloride has a molecular weight of 177.68 g/mol and a melting point of 210-215°C. Its chemical formula is C6H12ClNO, and it has a pKa value of 10.4. 2,6-Dimethylmorpholine hydrochloride is hygroscopic and deliquescent, meaning it absorbs moisture from the air and dissolves in it. It is also a strong base and can be easily protonated in acidic conditions.Scientific Research Applications
Preparation and Characterization
- 2,6-Dimethylmorpholine is synthesized from diisopropanolamine and concentrated phosphoric acid, using phosphor-tungstate-molybdic heteropoly acid on silicon dioxide as a catalyst. Optimal conditions yield 93.8% of 2,6-dimethylmorpholine, with 95.8% being the cis-isomer (Huang Xiao-shan, 2009).
- Commercial 2,6-dimethylmorpholine has been separated into cis- and trans-isomers through vapor phase chromatography. The Proton Magnetic Resonance (PMR) spectra of these isomers show that the cis-configuration is more abundant (Booth & Gidley, 1965).
Mannich Base Formation
- Mannich bases have been derived using 3-Methylpiperidine, 4-methylpiperidine, and 2,6-dimethylmorpholine, which were condensed with various ketones and paraformaldehyde. These bases were evaluated for their solubility in different solvents (F. C. Sun, 1962).
Electrochemical Fluorination
- Electrochemical fluorination of 2,6-dimethylmorpholine and its derivatives have been studied. The fluorination of cis-2,6-dimethylmorpholine resulted in the formation of both cis- and trans-isomers, along with a seven-membered ring-expanded by-product (Takashi et al., 1998).
Supertetrahedral Cluster Formation
- Solvothermal reactions involving S, Ga, and Sn with cis-2,6-dimethylmorpholine as a template resulted in the formation of a microporous material composed of hybrid T2 and T3 supertetrahedral clusters (Han et al., 2014).
Organometallic Chemistry
- Ru(II)-η6-p-cymene compounds bearing pyrone-derived ligands from 2,6-dimethylmorpholine have been synthesized and characterized, demonstrating stability in water and specific reactions (Kasser et al., 2010).
Safety And Hazards
2,6-Dimethylmorpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it is toxic in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
2,6-dimethylmorpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUYYPUMLXCLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylmorpholine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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